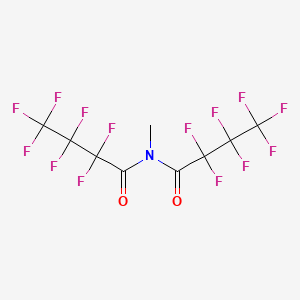

N-Methyl-bis-heptafluorobutyramide

Vue d'ensemble

Description

N-Methyl-bis-heptafluorobutyramide (MHFBA) is a fluorinated organic compound with a wide range of applications in scientific research. It is a derivative of heptafluorobutyramide, a compound that has been used extensively in the fields of organic synthesis and analytical chemistry. It is an acylation reagent for GC/MS derivatization .

Chemical Reactions Analysis

N-Methyl-bis-heptafluorobutyramide is an acylation reagent for GC/MS derivatization . It improves the stability of compounds by protecting unstable groups and may confer volatility on substances such as carbohydrates or amino acids, which have so many polar groups that they are non-volatile and normally decompose on heating .Physical And Chemical Properties Analysis

N-Methyl-bis-heptafluorobutyramide has a molecular weight of 423.10 g/mol . It is used as an acylation reagent for GC/MS derivatization . Derivatives are hydrolytically stable and increased sensitivity is achieved by adding molecular weight .Applications De Recherche Scientifique

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

MBHFBA is primarily used as an acylation reagent for GC-MS derivatization. It improves the stability of compounds by protecting unstable groups and confers volatility on non-volatile substances like carbohydrates or amino acids, which typically decompose on heating due to their many polar groups .

Environmental Science

In environmental science, MBHFBA is utilized for analyzing environmental samples to detect pollutants and contaminants. Its ability to derivatize various compounds makes it a valuable tool for identifying trace levels of harmful substances.

Biochemistry

Researchers in biochemistry employ MBHFBA to study biomolecules such as amino acids and carbohydrates. By aiding in the derivatization process, MBHFBA allows for the detailed analysis of these biomolecules’ structure and function.

Food Science

MBHFBA finds application in food science for characterizing food components and identifying potential adulterants. Its derivatization properties help in the accurate detection of food quality and safety.

Safety and Hazards

N-Methyl-bis-heptafluorobutyramide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Orientations Futures

Although the synthesis and characterization of N-Methyl-bis-heptafluorobutyramide have been extensively studied, there are still areas for improvement and future directions. Acylation with fluorinated bisacylamides is recommended for alcohols, primary and secondary amines as well as for thiols under mild, neutral conditions .

Mécanisme D'action

Target of Action

N-Methyl-bis-heptafluorobutyramide (MBHFBA) is primarily used as an acylation reagent . Its primary targets are molecules with functional groups such as amines, alcohols, and thiols . These functional groups are present in a wide range of biological molecules, including proteins and metabolites, which play crucial roles in various biochemical processes.

Mode of Action

MBHFBA interacts with its targets through acylation, a process that involves the transfer of an acyl group from the reagent to the target molecule . This interaction results in the formation of a neutral butyramide , which can improve the stability of the target compounds by protecting unstable groups . It may also confer volatility on substances such as carbohydrates or amino acids, which have so many polar groups that they are non-volatile and normally decompose on heating .

Biochemical Pathways

The exact biochemical pathways affected by MBHFBA depend on the specific targets it interacts with. For instance, it can affect protein function by modifying the chemical properties of amino acids, or influence metabolic pathways by altering the stability and reactivity of metabolites .

Pharmacokinetics

Its impact on bioavailability would depend on the specific properties of the target compounds and the biochemical context in which it is used .

Result of Action

The molecular and cellular effects of MBHFBA’s action depend on the specific targets it interacts with. By acylating target molecules, MBHFBA can alter their chemical properties, potentially affecting their stability, reactivity, and interactions with other molecules . This can lead to changes in cellular processes and biochemical pathways .

Action Environment

The action, efficacy, and stability of MBHFBA can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate and extent of acylation reactions . Additionally, the presence of other molecules can influence the selectivity and efficiency of MBHFBA’s interactions with its targets .

Propriétés

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQYNSPESDDJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F14NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344572 | |

| Record name | N-Methyl-bis-heptafluorobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-bis-heptafluorobutyramide | |

CAS RN |

73980-71-9 | |

| Record name | N-Methyl-bis-heptafluorobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-bis-heptafluorobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is derivatization necessary for analyzing catecholamines using GC-MS, and what advantages does MBHFBA offer?

A1: Catecholamines, like dopamine and norepinephrine, are polar and thermolabile compounds. This makes them difficult to analyze directly using GC-MS, which requires volatile and thermally stable analytes. Derivatization chemically modifies these compounds, making them suitable for GC-MS by increasing their volatility and thermal stability.

- Improved Sensitivity: The MBHFBA derivative enhances the detectability of catecholamines by GC-MS, allowing for analysis of trace amounts in complex biological samples. []

- Selective Derivatization: MBHFBA reacts preferentially with certain functional groups, enabling selective derivatization of catecholamines even in the presence of other compounds. This simplifies sample preparation and improves the accuracy of analysis. []

- Chromatographic Properties: The MBHFBA derivative improves the separation of different catecholamines on the GC column, leading to better resolution and more accurate quantification. []

Q2: What specific analytical methods utilize MBHFBA for catecholamine analysis?

A2: One study employed MBHFBA in a two-step derivatization method for analyzing monoamine neurotransmitters, including catecholamines, in zebrafish. [] This method likely involved a combination of derivatization reagents to target different functional groups on the target molecules. While the specific details of the procedure in zebrafish weren't provided in the abstract, this highlights the applicability of MBHFBA in studying neurochemical processes in various model organisms.

Q3: What are the limitations of using MBHFBA for catecholamine analysis?

A3: While the provided abstracts do not explicitly mention limitations, it's important to consider potential drawbacks:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,5S,8R,9S,10S,13R,17R)-5-(4-benzoylbenzoyl)oxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-benzoylbenzoate](/img/structure/B1222613.png)

![2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B1222616.png)